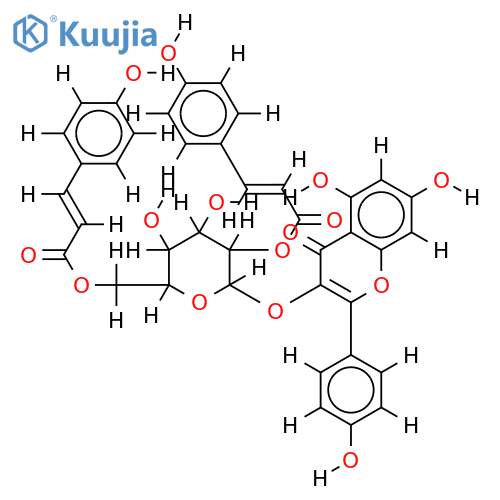

Cas no 121651-61-4 (3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside)

121651-61-4 structure

商品名:3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside

3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside

- kaempferol 3-O-(2'',6''-di-O-p-trans-coumaroyl)-beta-glucoside

- kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-beta-D-glucopyranoside

- kaempferol-3-O-(2'',6''-di-E-p-coumaroyl)-glucoside

- kaempferol-3-O-(2'',6''-di-E-p-coumaroyl)glucopyranoside

- Kaempferol-3-O-(2'',6''-di-O-(E)-p-coumaroyl-β-D-glucopyranoside)

- Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

- kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside

- Kaempferol-3-O-(2,6-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

- CHEMBL3628129

- A-D-glucopyranoside

- FS-7715

- 121651-61-4

- AKOS040736151

- Kaempferol-3-O-[2 inverted exclamation marka,6 inverted exclamation marka-di-O-E-p-coumaroyl]-

- HY-N10784

- [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- CS-0636031

- BDBM50129556

- DA-74710

-

- インチ: InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1

- InChIKey: YXXQUJGFZPLXJV-AIBWQOBZSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=CC=C(C=C4)O)OC5=CC(=CC(=C5C3=O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O

計算された属性

- せいみつぶんしりょう: 740.17412031g/mol

- どういたいしつりょう: 740.17412031g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 15

- 重原子数: 54

- 回転可能化学結合数: 12

- 複雑さ: 1390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 239Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (5.3E-5 g/L) (25 ºC),

3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K33520-5mg |

kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside |

121651-61-4 | ,HPLC≥95% | 5mg |

¥3438.0 | 2024-04-02 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B50374-5mg |

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside |

121651-61-4 | ,HPLC≥95% | 5mg |

¥3600.00 | 2024-04-02 | |

| A2B Chem LLC | AE66863-5mg |

Kaempferol-3-O-(2,6-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside |

121651-61-4 | ≥98% | 5mg |

$915.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K33520-5mg |

kaempferol 3-O-[2'',6''-di-O-(trans-p-coumaroyl)]-β-D-glucopyranoside |

121651-61-4 | 5mg |

¥3438.0 | 2022-04-27 |

3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

121651-61-4 (3-O-kaempferol 2,6-di-O-(trans-p-coumaroyl)-beta-D-glucopyranoside) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量